REACTION_SMILES
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[Br:1][CH2:2][c:3]1[c:4]([F:9])[cH:5][cH:6][cH:7][cH:8]1.[C:32](=[O:33])([O-:34])[O-:35].[CH3:38][CH2:39][O:40][C:41](=[O:42])[CH3:43].[CH3:44][C:45]#[N:46].[K+:36].[K+:37].[NH2:10][C:11](=[O:12])[CH:13]1[N:14]([C:25](=[O:26])[O:27][C:28]([CH3:29])([CH3:30])[CH3:31])[CH:15]([c:18]2[cH:19][cH:20][c:21]([OH:24])[cH:22][cH:23]2)[CH2:16][CH2:17]1.[OH2:47]>>[CH2:2]([c:3]1[c:4]([F:9])[cH:5][cH:6][cH:7][cH:8]1)[O:24][c:21]1[cH:20][cH:19][c:18]([CH:15]2[N:14]([C:25](=[O:26])[O:27][C:28]([CH3:29])([CH3:30])[CH3:31])[CH:13]([C:11]([NH2:10])=[O:12])[CH2:17][CH2:16]2)[cH:23][cH:22]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1ccccc1CBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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CC(C)(C)OC(=O)N1C(C(N)=O)CCC1c1ccc(O)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)N1C(C(N)=O)CCC1c1ccc(O)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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CC(C)(C)OC(=O)N1C(C(N)=O)CCC1c1ccc(OCc2ccccc2F)cc1
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Type
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product
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Smiles
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CC(C)(C)OC(=O)N1C(C(N)=O)CCC1c1ccc(OCc2ccccc2F)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |